molecular formula C9H5ClN4 B175997 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 104771-35-9

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B175997
CAS No.: 104771-35-9
M. Wt: 204.61 g/mol
InChI Key: NIXVPQMMKUUEHU-UHFFFAOYSA-N
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Description

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 5-position, a pyridin-2-yl group at the 1-position, and a cyano group at the 4-position

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability and efficacy. Investigating these conditions is essential for understanding its behavior.

Scientists should explore its targets, pathways, and environmental context to enhance our understanding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile source to yield the target compound. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, while the cyano group provides a site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-1-pyridin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXVPQMMKUUEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600479
Record name 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104771-35-9
Record name 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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